1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)15-8-10-16(11-9-15)24-18(26)17-7-4-12-25(19(17)27)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFGQVUFINNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic organic compound belonging to the class of dihydropyridines. Its structural features, including a trifluoromethyl group and a dihydropyridine core, suggest potential biological activities worth exploring in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is . The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.34 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
The biological activity of this compound primarily involves its interaction with calcium channels, similar to other dihydropyridine derivatives. The trifluoromethyl group increases the compound's ability to cross cell membranes, facilitating its interaction with intracellular targets. This interaction is critical in regulating processes such as neurotransmitter release and muscle contraction.
Biological Activity
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers, which can lower blood pressure and reduce cardiac workload.
- Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Anticancer Activity : Preliminary data indicate that compounds in this class may inhibit cellular proliferation in certain cancer cell lines.
Case Studies and Research Findings
- Cardiovascular Applications : A study on dihydropyridine derivatives demonstrated significant efficacy in reducing hypertension through calcium channel blockade, highlighting the therapeutic potential of compounds like 1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide .
- Neuroprotective Studies : Research has shown that similar dihydropyridine compounds can protect neuronal cells from oxidative stress, suggesting a potential application in neurodegenerative disease management .
- Anticancer Properties : In vitro studies have indicated that dihydropyridine derivatives can inhibit the growth of various cancer cell lines (e.g., HeLa and A375), pointing towards their potential as anticancer agents .
Comparative Analysis
To better understand the unique properties of 1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide, it can be compared with other well-known dihydropyridine derivatives:
| Compound | Mechanism | Therapeutic Use |
|---|---|---|
| Nifedipine | Calcium channel blocker | Hypertension, angina |
| Amlodipine | Calcium channel blocker | Hypertension |
| Felodipine | Calcium channel blocker | Hypertension |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling pyridine-3-carboxylic acid derivatives with substituted anilines. For example, carbodiimide-mediated coupling (e.g., EDC·HCl or DCC) with HOBt/oxyma additives can enhance yields by reducing racemization. Solvent selection (e.g., DMF or DCM) and stoichiometric ratios (1.2:1 amine:acid) are critical . Microwave-assisted synthesis may reduce reaction time and improve purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is advised.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : Analyze and NMR for the benzyl group (δ ~4.8 ppm for CH), trifluoromethyl (δ ~120-125 ppm in ), and pyridine/amide protons (δ ~8-9 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1650-1700 cm) and amide N-H (3300 cm).
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Q. How can researchers assess the compound's preliminary biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer : Use in vitro assays tailored to hypothesized targets. For kinase or protease inhibition, employ fluorescence-based assays (e.g., ADP-Glo™ for kinases). For receptor binding, competitive radioligand displacement assays (e.g., -labeled ligands) with IC calculations are recommended. Positive controls (e.g., staurosporine for kinases) and dose-response curves (1 nM–100 µM) ensure reliability .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data vs. computational docking studies for this compound?
- Methodological Answer : If X-ray crystallography (e.g., trigonal R3 space group, as in similar thiazolidinone derivatives ) conflicts with docking poses, re-evaluate force field parameters (e.g., AMBER vs. CHARMM). Use molecular dynamics (MD) simulations (50 ns trajectories) to assess conformational flexibility. Validate with NMR-based NOE correlations or cryo-EM if crystals are unstable .
Q. How can the metabolic stability of this compound be improved without compromising target affinity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (e.g., benzyl ortho-positions). Use prodrug strategies (e.g., esterification of amides) to enhance bioavailability. Parallel artificial membrane permeability assays (PAMPA) and liver microsome stability tests (human/rat) guide iterative structural modifications .
Q. What experimental designs are recommended to investigate off-target effects in complex biological systems?
- Methodological Answer : Perform kinome-wide profiling (e.g., KINOMEscan™) or proteome-wide affinity pulldown assays with biotinylated analogs. CRISPR-Cas9 knockout models of suspected off-target genes can validate specificity. Cross-validate with transcriptomics (RNA-seq) to identify downstream pathway perturbations .
Data Analysis and Optimization
Q. How should researchers address low reproducibility in biological assays for this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum batch). Use orthogonal assays (e.g., SPR for binding, functional cAMP/GTPγS for GPCRs). Statistical rigor: ≥3 biological replicates, outlier exclusion via Grubbs’ test. Check compound stability (HPLC purity before/after assays) .
Q. What computational tools are most effective for SAR (Structure-Activity Relationship) studies of analogs?
- Methodological Answer : Combine ligand-based (e.g., CoMFA, ROCS for 3D similarity) and structure-based (e.g., Glide docking, free energy perturbation) methods. QSAR models using Random Forest or SVM algorithms (ADMET predictor®) prioritize synthetic targets. Validate with in vitro IC correlations (R >0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
